



Application Notes and Protocols for the Quantitative Analysis of β-Lactamase with Centa

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For Researchers, Scientists, and Drug Development Professionals

Introduction

β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics. These enzymes inactivate antibiotics like penicillins and cephalosporins by hydrolyzing the amide bond in the β-lactam ring.[1][2][3][4] The quantitative analysis of β-lactamase activity is crucial for understanding resistance mechanisms and for the development of new antibiotics and β-lactamase inhibitors.[1] **Centa**, a chromogenic cephalosporin, serves as an excellent substrate for these studies.[5][6][7][8] Upon hydrolysis by β-lactamase, the β-lactam ring of **Centa** is cleaved, causing a distinct color change from light yellow to chrome yellow.[9][10] This change can be quantified spectrophotometrically by monitoring the increase in absorbance at 405 nm, providing a direct measure of enzyme activity.[5][10]

Centa is readily hydrolyzed by a broad spectrum of β -lactamases, making it a versatile tool for kinetic studies and enzyme characterization.[5][6][7][8] Unlike some other chromogenic substrates, Centa is highly soluble in aqueous buffers, simplifying experimental setup.[5] These application notes provide a detailed protocol for the quantitative analysis of β -lactamase using Centa, including data presentation and visualization of the experimental workflow and enzymatic reaction.

Data Presentation



The following tables summarize the kinetic parameters of various β -lactamases with **Centa** as a substrate. This data is essential for comparative analysis and for designing kinetic experiments.

Table 1: Kinetic Parameters of Class A, C, and D β-Lactamases with Centa

Enzyme	Class	K_m_ (μM)	k_cat_ (s ⁻¹)	k_cat_/K_m_ (μM ⁻¹ s ⁻¹)
SHV-1	Α	40	7	0.18
TEM-1	А	130	1800	14
M. tuberculosis	Α	1100	4.5	0.004
S. aureus PC1	А	23	2500	110
E. cloacae 908R	С	65	1.5	0.023
P99	С	60	1.5	0.025
AmpC	С	70	1.2	0.017
OXA-10	D	3000	450	0.15
OXA-2	D	95	13	0.14

Data compiled from published research.[5]

Table 2: Kinetic Parameters of Class B Metallo-β-Lactamases with **Centa**

Enzyme	Class	K_m_ (µM)	k_cat_ (s ⁻¹)	k_cat_/K_m_ (µM ⁻¹ s ⁻¹)
B. cereus BcII	В	6000	-	-
IMP-1	В	400	200	0.5
CfiA	В	7	5.7	0.8
VIM-1	В	4.5	31	6.9



Data compiled from published research. Note: For some enzymes, only the K_m_ value was determined as **Centa** acts as a competitive inhibitor.[5]

Experimental Protocols

This section provides a detailed methodology for the quantitative analysis of β -lactamase activity using **Centa**.

Materials

- Centa substrate
- Purified β-lactamase enzyme or bacterial crude extract
- 50 mM Sodium Phosphate buffer, pH 7.0
- For metallo-β-lactamases: 100 μM ZnSO₄ in the phosphate buffer
- Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at 405
 nm
- Microplates (96-well, clear, flat-bottom) or quartz cuvettes
- · Pipettes and sterile, nuclease-free pipette tips
- Nuclease-free water

Methods

- 1. Reagent Preparation
- Centa Stock Solution: Prepare a stock solution of Centa in 50 mM sodium phosphate buffer (pH 7.0). The high solubility of Centa in aqueous buffers allows for a wide range of stock concentrations.[5] A typical stock concentration is 1-10 mM. Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.
- Enzyme Dilution: Dilute the purified β-lactamase or bacterial crude extract in 50 mM sodium phosphate buffer (pH 7.0) to a concentration that will result in a linear rate of substrate



hydrolysis over the desired time course. The optimal enzyme concentration should be determined empirically.

2. Assay Procedure

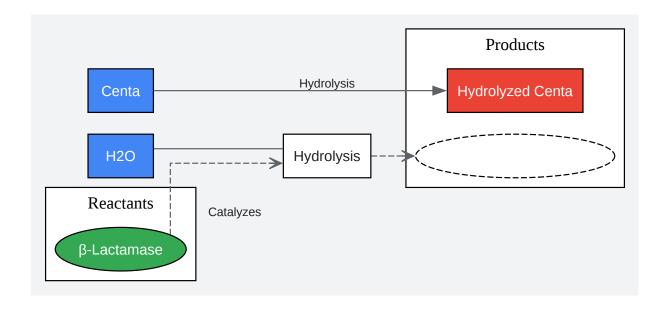
- Set up the reaction mixture:
 - In a microplate well or a cuvette, add the appropriate volume of 50 mM sodium phosphate buffer (pH 7.0). For metallo-β-lactamases, use the buffer supplemented with 100 μM ZnSO₄.[5]
 - Add the desired volume of the Centa stock solution to achieve the final substrate concentration. The final concentration should ideally be around the K_m_ value of the enzyme, but can be varied for kinetic studies.
 - \circ The total reaction volume can be adjusted as needed (e.g., 100 μ L for a 96-well plate or 1 mL for a cuvette).
- Initiate the reaction:
 - Add the diluted β-lactamase enzyme to the reaction mixture to start the reaction.
 - Mix gently by pipetting or shaking.
- Monitor the reaction:
 - o Immediately start monitoring the increase in absorbance at 405 nm ($\Delta \epsilon$ = +6,400 M⁻¹cm⁻¹) over time using a spectrophotometer.[5] Alternatively, the decrease in absorbance at 346 nm ($\Delta \epsilon$ = -2,500 M⁻¹cm⁻¹) can be monitored.[5]
 - Record the absorbance at regular intervals (e.g., every 30 seconds) for a period during which the reaction rate is linear.
- Data Analysis:
 - Plot the absorbance at 405 nm against time.



- Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (slope of the line).
- Convert the change in absorbance per unit time (ΔAbs/min) to the rate of substrate hydrolysis (μmol/min) using the Beer-Lambert law: Rate (μmol/min) = (ΔAbs/min) / (ε * I) * V * 10⁶ where:
 - ε is the molar extinction coefficient of the product at 405 nm (6,400 M⁻¹cm⁻¹)[5]
 - I is the path length of the cuvette or the well (in cm)
 - V is the total reaction volume (in L)
- To determine the kinetic parameters (K_m_ and V_max_), perform the assay with varying concentrations of Centa and fit the data to the Michaelis-Menten equation.

Visualizations

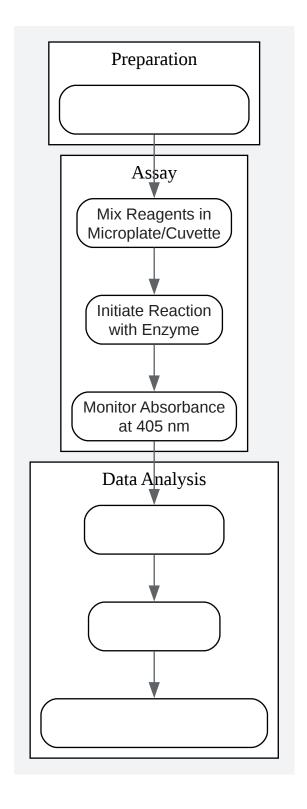
The following diagrams illustrate the enzymatic reaction and the experimental workflow.



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Caption: Enzymatic hydrolysis of **Centa** by β -lactamase.





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Caption: Experimental workflow for β -lactamase activity assay.



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